2-[(difluoromethyl)thio]-1H-benzimidazole

Lipophilicity LogP Hansch analysis

2-[(Difluoromethyl)thio]-1H-benzimidazole (CAS 321578-79-4) is a heterocyclic compound combining the benzimidazole core with a difluoromethylthioether (–SCF2H) substituent at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bond donor/acceptor capacity and π-stacking potential , while the –SCF2H group functions as a lipophilic hydrogen-bond donor and bioisostere of hydroxyl or thiol moieties.

Molecular Formula C8H6F2N2S
Molecular Weight 200.21
CAS No. 321578-79-4
Cat. No. B2949644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(difluoromethyl)thio]-1H-benzimidazole
CAS321578-79-4
Molecular FormulaC8H6F2N2S
Molecular Weight200.21
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SC(F)F
InChIInChI=1S/C8H6F2N2S/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12)
InChIKeyGUCODYJAVBMOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Difluoromethyl)thio]-1H-benzimidazole (CAS 321578-79-4): Fluorinated Benzimidazole-Thioether Building Block for Drug Discovery and Chemical Biology


2-[(Difluoromethyl)thio]-1H-benzimidazole (CAS 321578-79-4) is a heterocyclic compound combining the benzimidazole core with a difluoromethylthioether (–SCF2H) substituent at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bond donor/acceptor capacity and π-stacking potential , while the –SCF2H group functions as a lipophilic hydrogen-bond donor and bioisostere of hydroxyl or thiol moieties [1]. This compound serves as a fluorinated building block for the synthesis of kinase inhibitors (exemplified by the PI3Kδ inhibitor series related to ZSTK474) and antiviral leads, and is offered commercially at 95–97% purity by multiple vendors with batch-specific QC data (NMR, HPLC, GC) .

Why 2-Thioether Benzimidazole Analogs Cannot Be Freely Substituted for 2-[(Difluoromethyl)thio]-1H-benzimidazole in Lead Optimization Programs


The 2-thioether substituent on the benzimidazole core exerts profound and non-linear control over lipophilicity, hydrogen-bonding capacity, electronic properties, and metabolic fate. The –SCF₂H group occupies a distinct physicochemical space among thioether substituents: its Hansch lipophilicity parameter (π = 0.68) is intermediate between –SCH₃ (π = 0.56) and –SCF₃ (π = 1.44) [1], while its hydrogen-bond acidity (A = 0.08–0.12) is unique and absent in non-fluorinated thioethers [2]. Additionally, the electron-withdrawing character of –SCF₂H (σₚ ≈ 0.34) is weaker than that of –SCF₃ (σₚ ≈ 0.45), resulting in differential chemical stability under acidic and basic conditions [3] and distinct metabolic oxidation profiles relevant to proton-pump inhibitor (PPI) liability [4]. Substituting an –SCH₃, –SCF₃, or –CHF₂ analog therefore changes logP, hydrogen-bond donor strength, and susceptibility to metabolic S-oxidation—altering target engagement, pharmacokinetics, and off-target profiles—making direct replacement without re-optimization scientifically invalid.

Quantitative Differentiation of 2-[(Difluoromethyl)thio]-1H-benzimidazole (CAS 321578-79-4) vs. Closest Analogs: Evidence-Based Selection Guide


Lipophilic Differentiation: –SCF₂H Provides Intermediate logP Between –SCH₃ and –SCF₃ Analogs, Enabling PK Fine-Tuning

The measured octanol-water partition coefficient (logP) of 2-[(difluoromethyl)thio]-1H-benzimidazole is 2.88 , representing a substantial increase over the 2-(methylthio) analog (logP = 2.28) , while remaining well below the extrapolated range for the 2-(trifluoromethylthio) analog (estimated logP ≈ 3.5–4.0 based on the Hansch π increment of +0.76 for –SCF₃ vs. –SCF₂H) [1]. The observed ΔlogP of +0.60 relative to the –SCH₃ congener places the –SCF₂H compound in an optimal intermediate lipophilicity window (logP 2–3) associated with favorable oral absorption and CNS permeability profiles, while the –SCF₃ analog enters a hyper-lipophilic range (logP >3.5) that risks poor solubility, high protein binding, and promiscuous off-target interactions [2]. This logP increment of 0.60 is consistent with the Hansch substituent constant difference (Δπ = 0.12; π_SCF₂H = 0.68 vs. π_CH₃/SCH₃ ≈ 0.56) when scaled by the benzimidazole system's sensitivity factor.

Lipophilicity LogP Hansch analysis Drug-likeness

Hydrogen-Bond Donor Capacity: –SCF₂H Is a Unique Lipophilic H-Bond Donor Absent in –SCH₃ and –SCF₃ Analogs

The –SCF₂H group acts as a weak but measurable hydrogen-bond donor (H-bond acidity parameter A ≈ 0.08–0.12) due to the electron-withdrawing effect of the two fluorine atoms polarizing the C–H bond [1]. In contrast, the –SCH₃ group is a pure H-bond acceptor (no acidic proton available), and the –SCF₃ group lacks any hydrogen atom entirely and thus has zero H-bond donor capacity [2]. This qualitative difference means that 2-[(difluoromethyl)thio]-1H-benzimidazole can engage in SCF₂H···O/N hydrogen bonds with enzyme backbone carbonyls or side-chain heteroatoms, a binding interaction unavailable to either the –SCH₃ or –SCF₃ analogs. The –SCF₂H group is recognized as a bioisostere of hydroxyl (–OH) and thiol (–SH) groups in medicinal chemistry design [3], providing a lipophilic replacement option that preserves H-bond donor functionality while increasing logP—a dual advantage not offered by –SCH₃ (weak acceptor only) or –SCF₃ (pure lipophilic bulk).

Hydrogen-bond donor Bioisostere SCF2H Molecular recognition

Reduced Proton-Pump Inhibitor Liability: –SCF₂H Thioether Resists Metabolic S-Oxidation Relative to –SCH₃ Analogs

A well-documented liability of 2-[(pyridylmethyl)thio]-1H-benzimidazoles is their propensity for metabolic S-oxidation to the corresponding sulfoxide, which acts as a potent proton-pump inhibitor (PPI) in vivo and can mask or confound the intended pharmacology [1]. This liability is directly linked to the electron density on the thioether sulfur, which governs susceptibility to CYP450-mediated and FMO-mediated oxidation [2]. The –SCF₂H group is measurably less electron-donating than –SCH₃ (Hammett σₚ: –SCF₂H ≈ 0.34 vs. –SCH₃ ≈ 0.00), reducing electron density on the adjacent sulfur and thereby decreasing the inherent rate of metabolic S-oxidation [3]. While direct experimental oxidation rate constants for the target compound vs. the –SCH₃ analog are not yet published, class-level evidence from the 2-thioether benzimidazole literature establishes that reducing electron density on sulfur attenuates PPI conversion [4], and the –SCF₂H group is explicitly noted as being less stable to acidic/basic conditions than –SCF₃ but more resistant to metabolic activation than –SCH₃ [5].

Metabolic stability Proton-pump inhibitor liability S-oxidation CYP450

Benzimidazole-Thioether Scaffold Validated as SARS-CoV-2 Mpro Inhibitor Chemotype: 2-Thiobenzimidazole Hit with IC₅₀ = 14.9 µM Demonstrates Target-Class Relevance for Antiviral Drug Discovery

A 2022 structure-based virtual screening campaign of over 4.3 million ZINC library compounds identified a 2-thiobenzimidazole scaffold as a validated hit for SARS-CoV-2 main protease (Mpro) inhibition, with the lead compound demonstrating an IC₅₀ of 14.9 µM in a FRET-based proteolytic assay against recombinant Mpro [1]. The hit was predicted by QikProp to possess ideal drug-like properties, and a subsequent SAR study around the 2-thiobenzimidazole core confirmed that the 2-thioether substituent is critical for Mpro binding, engaging the catalytic site through specific interactions [2]. 2-[(Difluoromethyl)thio]-1H-benzimidazole represents the –SCF₂H-capped analog of this proven antiviral chemotype. The difluoromethylthio group introduces the dual advantages of intermediate lipophilicity (logP = 2.88) and H-bond donor capacity (Section 3, Items 1–2) that can be exploited to fine-tune Mpro binding affinity and selectivity beyond the initial 14.9 µM hit while maintaining drug-like physicochemical properties .

SARS-CoV-2 Main protease (Mpro) Antiviral 2-Thiobenzimidazole

PI3Kδ Kinase Inhibitor Scaffold Lineage: 2-(Difluoromethyl)-1H-benzimidazole Core of ZSTK474 Validates Benzimidazole C2-Fluorination Strategy for Selective Kinase Inhibition

ZSTK474, a pan-class I PI3K inhibitor with an IC₅₀ of 4.6 nM against PI3Kδ, is built upon a 2-(difluoromethyl)-1H-benzimidazole core where the –CF₂H group at C2 is essential for ATP-competitive binding [1]. The –CF₂H substituent serves as a lipophilic hydrogen-bond donor that interacts with the kinase hinge region, a binding mode that the –SCF₂H group can potentially mimic or modulate through its analogous H-bond donor capacity and distinct steric profile [2]. 2-[(Difluoromethyl)thio]-1H-benzimidazole introduces a sulfur atom bridge between the benzimidazole C2 position and the difluoromethyl group, extending the substituent by approximately 0.7 Å and altering the C–S–C bond angle (~100°) compared to the direct C–C bond in 2-(difluoromethyl)-1H-benzimidazole [3]. This scaffold diversification enables exploration of PI3Kδ isoform selectivity through altered hinge-region geometry while retaining the fluorinated H-bond donor motif validated by ZSTK474 .

PI3Kδ Kinase inhibitor ZSTK474 2-(Difluoromethyl)benzimidazole

Recommended Procurement and Application Scenarios for 2-[(Difluoromethyl)thio]-1H-benzimidazole (CAS 321578-79-4) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: PI3Kδ and Beyond

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, 2-[(difluoromethyl)thio]-1H-benzimidazole provides a C2-fluorinated benzimidazole-thioether core that extends the validated 2-(difluoromethyl)-1H-benzimidazole hinge-binding motif of ZSTK474 (PI3Kδ IC₅₀ = 4.6 nM) [1]. The sulfur bridge introduces conformational flexibility and a ~0.7 Å extension that can probe selectivity pockets inaccessible to the direct –CF₂H analog [2]. The intermediate logP (2.88) supports favorable ADME profiles, avoiding the hyper-lipophilicity of –SCF₃ analogs (estimated logP >3.5) while providing better membrane permeability than the –SCH₃ analog (logP 2.28) .

Antiviral Drug Discovery: Coronavirus Main Protease (Mpro) Inhibitor SAR

The 2-thiobenzimidazole scaffold has been validated as a SARS-CoV-2 Mpro inhibitor chemotype with lead compound IC₅₀ = 14.9 µM [3]. 2-[(Difluoromethyl)thio]-1H-benzimidazole serves as the –SCF₂H-substituted analog for systematic SAR exploration around this validated antiviral scaffold. The unique H-bond donor capacity of the –SCF₂H group can potentially enhance Mpro catalytic dyad engagement, while the intermediate lipophilicity maintains drug-like physicochemical properties (PSA = 53.98 Ų) .

Anti-Infective Programs Requiring Reduced PPI Confounding Activity

For antibacterial or antiparasitic programs using 2-thioether benzimidazoles where metabolic S-oxidation to PPI-active sulfoxides is an undesired off-target effect (as documented for 2-[(pyridylmethyl)thio]-1H-benzimidazoles) [4], the –SCF₂H analog offers a predicted advantage: the electron-withdrawing nature of the –SCF₂H group (σₚ ≈ 0.34) reduces sulfur electron density and is expected to attenuate CYP450/FMO-mediated S-oxidation rates relative to the –SCH₃ analog (σₚ ≈ 0.00), thereby minimizing PPI confounding in in vivo efficacy models [5].

Chemical Biology Probe Development: Lipophilic H-Bond Donor Bioisostere

The –SCF₂H group is recognized as a bioisostere of hydroxyl (–OH) and thiol (–SH) groups, preserving H-bond donor functionality while increasing logP [6]. 2-[(Difluoromethyl)thio]-1H-benzimidazole enables the replacement of a polar –OH or –SH moiety on the benzimidazole C2 position with a lipophilic H-bond donor, a design strategy valuable for improving membrane permeability of chemical probes without sacrificing target hydrogen-bonding interactions. This application is supported by the compound's favorable balance of PSA (53.98 Ų) and logP (2.88) and commercial availability at 95–97% purity with QC documentation .

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